molecular formula C15H10O4 B2862629 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid CAS No. 75161-15-8

5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid

Cat. No.: B2862629
CAS No.: 75161-15-8
M. Wt: 254.241
InChI Key: CRRSIUBBUSEXIN-UHFFFAOYSA-N
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Description

5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid (CAS: 75161-15-8) is a benzofuran derivative with the molecular formula C₁₅H₁₀O₄ . The compound features a benzofuran core substituted with a hydroxyl group at position 5, a phenyl ring at position 2, and a carboxylic acid group at position 3. This compound’s structural uniqueness lies in the combination of electron-withdrawing (carboxylic acid) and electron-donating (hydroxyl) groups, which may influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name

5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(15(17)18)14(19-12)9-4-2-1-3-5-9/h1-8,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRSIUBBUSEXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid is a heterocyclic organic compound that belongs to the benzofuran derivatives. It has a molecular formula of C15H10O4C_{15}H_{10}O_4 and a molecular weight of approximately 254.24 g/mol. The compound features a benzofuran core structure, characterized by fused benzene and furan rings, along with hydroxyl and carboxylic acid functional groups, which contribute to its chemical properties and potential biological activities.

Potential Applications

  • Pharmaceuticals: It may serve as a lead compound in drug development due to its possible biological activities.
  • Antioxidant Agents: The compound may also be used as an antioxidant agent.

Although research on the biological activity of this compound is limited, it suggests potential pharmacological properties. Further investigations are needed to elucidate the specific biological mechanisms and efficacy of this compound in various biological systems. Further research is essential to fully explore these applications and validate their practical utility.

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylateContains an ethyl ester groupPotential for improved solubility
6-HydroxyflavoneContains a flavonoid structureKnown for strong antioxidant activity
BenzofuransGeneral class of compoundsDiverse biological activities depending on substitutions

Comparison with Similar Compounds

a. Substituent Effects on Bioactivity

  • Hydroxyl vs. Methoxy Groups: The hydroxyl group (5-OH) in the target compound may contribute to hydrogen bonding, enhancing solubility and target binding .
  • Carboxylic Acid vs. Ester : The free carboxylic acid group in the target compound facilitates ionic interactions with biological targets (e.g., enzyme active sites), while its ethyl ester analog (CAS: 4610-75-7) acts as a prodrug, masking the acid to enhance oral bioavailability .

b. Pharmacological Potential

  • Antimicrobial Activity: Benzofuran derivatives with sulfonyl groups (e.g., 5-cyclohexyl-2-methyl-3-phenylsulfonyl-1-benzofuran) exhibit notable antifungal and antibacterial properties . The target compound’s hydroxyl and carboxylic acid groups may similarly interact with microbial enzymes or membranes.
  • Antioxidant Applications: Pyrazole-containing benzofurans, such as 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid, demonstrate radical-scavenging activity, suggesting that the target compound’s phenolic-OH group could confer antioxidant effects .

c. Physicochemical Properties

  • Solubility: The carboxylic acid group in the target compound enhances water solubility compared to non-polar analogs like 5-phenyl-1,3-oxazole-4-methanol .
  • Stability : Methoxy and dioxolane substituents in analogs (e.g., CAS: 131524-46-4) improve resistance to oxidative degradation, whereas the target compound’s hydroxyl group may require stabilization via derivatization .

Biological Activity

5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid, a member of the benzofuran derivatives, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on existing literature.

Chemical Structure and Properties

The compound has the molecular formula C15H10O4C_{15}H_{10}O_{4} and a molecular weight of approximately 254.24 g/mol. Its structure includes a benzofuran core with hydroxyl and carboxylic acid functional groups, which are critical for its reactivity and biological activity.

Target Interactions : Benzofuran derivatives, including this compound, have been shown to interact with various biological targets, influencing cellular processes such as apoptosis, cell growth inhibition, and antimicrobial activity.

Biochemical Pathways : The compound is known to affect multiple biochemical pathways. For instance, it has demonstrated significant inhibitory effects on cell growth in various cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. For example, it was found to significantly reduce cell viability in A549 human lung adenocarcinoma cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10Induction of apoptosis
HL-60 (Leukemia)15Caspase activation
U937 (Monocytic Leukemia)12Cytochrome c release

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of benzofuran can exhibit significant antibacterial and antifungal activities against various pathogens. For instance, compounds derived from this compound were tested against Gram-positive and Gram-negative bacteria with promising results .

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLWeak
Candida albicans16 µg/mLStrong

Case Study 1: Anticancer Efficacy

A study conducted on A549 cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspases, which are crucial for the apoptotic process. Notably, at concentrations above 10 µM, significant apoptosis was observed, highlighting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial efficacy, derivatives of the compound were screened against clinical isolates of bacteria and fungi. The results indicated that certain modifications to the benzofuran structure enhanced antimicrobial potency, suggesting that structural optimization could lead to more effective therapeutic agents .

Conclusion and Future Directions

This compound demonstrates significant biological activity with potential applications in cancer treatment and antimicrobial therapies. However, further research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties. Future studies should focus on:

  • Structural Modifications : Investigating how changes in the chemical structure can enhance biological activity.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Mechanistic Studies : Exploring detailed pathways involved in its anticancer and antimicrobial actions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via cyclization of 2-hydroxybenzaldehyde derivatives with phenyl-containing precursors, followed by oxidation to introduce the carboxylic acid group. Key reaction parameters include:

  • Base selection : Sodium hydroxide or potassium carbonate (pH >10) to facilitate cyclization .
  • Oxidation agents : Controlled use of KMnO₄ or CrO₃ to avoid over-oxidation of the benzofuran core .
  • Temperature : Maintain 60–80°C during cyclization to balance reaction rate and side-product formation .
    • Yield Optimization : Purification via recrystallization (ethanol/water mixtures) improves purity (>95%), while HPLC monitoring identifies intermediates .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The aromatic region (δ 6.5–8.0 ppm) confirms phenyl and benzofuran ring integration .
  • FT-IR : Carboxylic acid O–H stretch (2500–3300 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) validate functional groups .
    • Crystallography :
  • X-ray diffraction : Use SHELXL for refinement, focusing on resolving hydrogen-bonding networks (e.g., O–H···O interactions) .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and assess disorder in the phenyl substituent .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., C-3 carboxylic acid group). Fukui indices predict regioselectivity for substitutions .
  • MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways and transition states .
  • Case Study : Substituent effects (e.g., nitro vs. methoxy groups) alter electron density at C-5, as shown in comparative studies of benzofuran derivatives .

Q. What strategies are recommended for resolving contradictions in crystallographic data during structure refinement?

  • Data Validation :

  • Use PLATON to check for missed symmetry or twinning. For high-resolution data (<1.0 Å), apply Hirshfeld atom refinement (HAR) to resolve hydrogen atom positions .
  • Compare experimental and simulated PXRD patterns to detect polymorphic impurities .
    • Case Example : In a study of 2-(5-Methyl-1-benzofuran-3-yl)acetic acid, anisotropic displacement parameters (ADPs) were refined using SHELXL, resolving discrepancies in bond lengths caused by thermal motion .

Comparative Analysis of Benzofuran Derivatives

Compound NameSubstituentsKey Properties/ApplicationsReference
This compoundPhenyl (C-2), OH (C-5), COOH (C-3)Antioxidant activity; crystallographic disorder in phenyl group
5-Nitro-2-phenyl-1-benzofuran-3-carboxylic acidNO₂ (C-5)Enhanced electrophilicity; potential kinase inhibition
5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acidOCH₃ (C-5)Improved solubility in organic solvents

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